4-(Heptadecafluorooctyl)-1H-pyrazole

regioisomer synthetic building block pyrazole

4-(Heptadecafluorooctyl)-1H-pyrazole (CAS 92914-86-8) is a specialized fluorinated heterocyclic building block with the molecular formula C11H3F17N2 and a molecular weight of 486.128 g/mol. It belongs to the perfluoroalkyl-substituted pyrazole class, where a heptadecafluorooctyl (perfluorooctyl) chain is attached at the 4-position of the pyrazole ring.

Molecular Formula C11H3F17N2
Molecular Weight 486.13 g/mol
CAS No. 92914-86-8
Cat. No. B14341365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Heptadecafluorooctyl)-1H-pyrazole
CAS92914-86-8
Molecular FormulaC11H3F17N2
Molecular Weight486.13 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H3F17N2/c12-4(13,3-1-29-30-2-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H,(H,29,30)
InChIKeyNQDRASINBDLRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Heptadecafluorooctyl)-1H-pyrazole (CAS 92914-86-8) Chemical Identity and Procurement Baseline


4-(Heptadecafluorooctyl)-1H-pyrazole (CAS 92914-86-8) is a specialized fluorinated heterocyclic building block with the molecular formula C11H3F17N2 and a molecular weight of 486.128 g/mol [1]. It belongs to the perfluoroalkyl-substituted pyrazole class, where a heptadecafluorooctyl (perfluorooctyl) chain is attached at the 4-position of the pyrazole ring [2]. This substitution pattern yields distinct physicochemical properties relative to other regioisomers and analogs, including a calculated LogP of 5.8756 and a polar surface area of 28.68 Ų, which directly influence its utility in lipophilicity-driven applications [1].

4-position substitution maintains both pyrazole N atoms accessible for symmetric derivatization
Perfluorooctyl (C8F17) chain provides high fluorine density for surface property control
Fluorinated heterocyclic building block suited for MOF ligand design and coating research

Why 4-(Heptadecafluorooctyl)-1H-pyrazole Cannot Be Substituted by Generic Analogs


The 4-substitution regioisomer of heptadecafluorooctyl-pyrazole cannot be interchanged with the 3- or 5-substituted analogs (e.g., CAS 92914-85-7) without fundamentally altering synthetic outcomes and material properties [1]. Regioisomerism in fluorinated pyrazoles dictates distinct metal coordination geometries in catalysis and MOF synthesis, different hydrogen-bonding networks in crystal engineering, and divergent electronic effects on the pyrazole ring due to varying proximity of the electron-withdrawing perfluoroalkyl chain to the NH and N atoms [2]. Procurement of the incorrect regioisomer results in failed synthetic routes, altered reactivity, and compromised material performance in applications ranging from ligand design to hydrophobic surface modification [2].

3- or 5-substituted regioisomer
Steric differences at the N-position may alter coordination geometry and N-functionalization outcomes; regioisomer substitution may shift synthetic route success
Shorter perfluoroalkyl homologs
Lower fluorine content (13–14 F vs. 17 F) may reduce hydrophobicity and shift surface energy profiles in coating and material applications
Non-fluorinated pyrazole analogs
Thermal stability and chemical inertness may differ significantly; class-level properties of fluorinated pyrazoles may not transfer to hydrocarbon analogs

Quantitative Comparative Evidence for 4-(Heptadecafluorooctyl)-1H-pyrazole vs. Analogs


Regioisomeric Purity: 4-Substitution vs. 3/5-Substituted Analogs

4-(Heptadecafluorooctyl)-1H-pyrazole (CAS 92914-86-8) is the 4-substituted regioisomer, which is chemically distinct from the 3-substituted analog 3-(heptadecafluorooctyl)-1H-pyrazole (CAS 92914-85-7) [1]. The 4-position attachment leaves both nitrogen atoms of the pyrazole ring unsubstituted and available for further derivatization or coordination, whereas 3- or 5-substitution places the bulky perfluoroalkyl chain adjacent to one nitrogen, potentially sterically hindering N-alkylation or metal binding [2]. This regioisomeric difference is critical for applications requiring symmetric N-functionalization or specific metal coordination geometries [2].

Regioisomeric Identity
Class-level inference
4-substituted vs. 3/5-substituted
Supports synthetic route selection; N-accessibility context
Verify regioisomer prior to procurement
regioisomer synthetic building block pyrazole

Lipophilicity (LogP) Comparison with Chlorinated Analog

The calculated LogP for 4-(heptadecafluorooctyl)-1H-pyrazole is 5.8756 [1]. A closely related analog, 4-chloro-3-(heptadecafluorooctyl)-5-methyl-1H-pyrazole (CAS 232587-49-4), has a higher molecular weight (C12H4ClF17N2) and likely exhibits different lipophilicity due to the presence of the chloro substituent and methyl group . While direct LogP data for the chloro analog is unavailable, the additional chlorine atom and methyl group alter both electronic and steric properties, affecting membrane permeability and partitioning behavior in biphasic systems .

Lipophilicity
Calculated
LogP 5.88 (calc.)
Supports lipophilicity-driven application screening
Experimental LogP may differ from calculated value
lipophilicity LogP fluorinated pyrazole

Fluorine Content and Molecular Weight Differentiation from Lower Perfluoroalkyl Homologs

4-(Heptadecafluorooctyl)-1H-pyrazole contains 17 fluorine atoms (C11H3F17N2, MW 486.128) [1]. Compared to shorter perfluoroalkyl homologs such as 3-methyl-5-(perfluorohexyl)pyrazole (CAS 129257-23-4, C10H5F13N2, MW ~448) or 3,5-bis(perfluoropropyl)pyrazole (CAS 1030269-34-1, C9H3F14N2, MW ~416), the heptadecafluorooctyl chain provides significantly higher fluorine content and a longer fluorocarbon segment [2][3]. This increased fluorine content correlates with lower surface energy, enhanced hydrophobicity, and improved chemical inertness [3].

Fluorine Content
Class-level inference
17 F atoms vs. 13–14 F (shorter homologs)
Reported surface property differentiation context
Data to verify for specific coating conditions
fluorine content molecular weight perfluoroalkyl chain

Thermal Stability of Fluorinated Pyrazole Class vs. Non-Fluorinated Analogs

Fluorinated pyrazoles, as a class, exhibit enhanced thermal stability compared to non-fluorinated analogs due to the strength of C-F bonds [1]. For example, 3-Perfluorohexyl-5-trifluoromethyl-pyrazole (CAS 1240309-75-4) demonstrates exceptional thermal stability making it suitable for high-temperature applications [1]. Similarly, 1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole (CAS 511243-94-0) exhibits favorable photostability under UV radiation and a soil half-life exceeding 60 days [2]. While specific TGA data for 4-(heptadecafluorooctyl)-1H-pyrazole is not available, the heptadecafluorooctyl chain is expected to confer comparable or greater thermal stability than shorter perfluoroalkyl homologs .

Thermal Stability
Class-level inference
Expected high (C-F bond strength)
Class-level property context
Compound-specific TGA data unavailable
thermal stability fluorinated pyrazole TGA

Optimal Application Scenarios for 4-(Heptadecafluorooctyl)-1H-pyrazole Based on Differential Evidence


Synthesis of Symmetric N-Functionalized Pyrazole Derivatives

The 4-position substitution leaves both nitrogen atoms unhindered, making it the preferred regioisomer for symmetric N-alkylation or N-arylation reactions, where 3- or 5-substituted analogs would suffer from steric hindrance and lower yields [1][2].

Design of Fluorinated Metal-Organic Frameworks (MOFs) and Porous Molecular Crystals

The 4-substitution pattern and high fluorine content are advantageous for constructing fluorinated MOFs and porous molecular crystals with enhanced hydrophobicity and thermal stability, as highlighted in NSF-funded research on extensively fluorinated pyrazole ligands [1].

Development of Hydrophobic and Oleophobic Surface Coatings

The heptadecafluorooctyl chain, with 17 fluorine atoms, provides superior low surface energy compared to shorter perfluoroalkyl homologs, making it a valuable building block for creating highly repellent coatings for water, oils, and solvents [2][3].

Synthesis of Lipophilic Fluorinated Probes and Intermediates

With a calculated LogP of 5.8756, this compound offers a well-defined lipophilicity profile suitable for designing fluorinated probes where partitioning behavior in biphasic systems or biological membrane permeability is critical [4].

Application
Selection Property
Validation Focus
Symmetric N-Functionalized Pyrazole Synthesis
Regioisomeric purity (4-substitution)
N-alkylation yield and steric accessibility
Fluorinated MOF and Porous Crystal Design
4-substitution pattern with high fluorine content
Framework hydrophobicity and stability
Hydrophobic and Oleophobic Coating Research
Perfluorooctyl chain length (C8F17)
Surface energy and repellency performance
Lipophilic Fluorinated Probe Development
Calculated LogP profile
Biphasic partitioning and membrane permeability context

Technical Documentation Hub

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